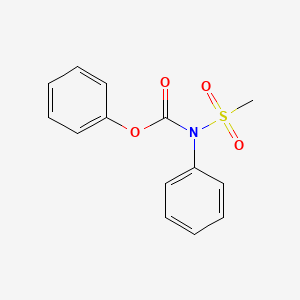

Phenyl N-(methylsulfonyl)-N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl N-(methylsulfonyl)imidoformate is an N-sulfonylimidate compound having S-methyl and O-phenyl substituents . Another related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S .

Synthesis Analysis

While specific synthesis methods for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, there are related compounds with documented synthesis methods. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S and an average mass of 213.253 Da .

Chemical Reactions Analysis

Methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl, is highly reactive and is used to make methanesulfonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, include a molecular formula of C9H11NO3S, an average mass of 213.253 Da, and a mono-isotopic mass of 213.045959 Da .

Applications De Recherche Scientifique

Synthesis Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate serves as a key intermediate in organic synthesis. For instance, it is used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation of alkyl halides, indicating its utility in constructing complex molecular architectures (C. Beney, A. Boumendjel, A. Mariotte, 1998). Furthermore, the compound has been implicated in the development of novel cyclooxygenase inhibitors, showcasing its potential in medicinal chemistry (Y. Harrak et al., 2010).

Material Science Applications

In materials science, derivatives of Phenyl N-(methylsulfonyl)-N-phenylcarbamate have been used to synthesize polyheteroacenes and ladder polymers, which are of interest for their semiconductor properties. This highlights the compound's relevance in the development of novel materials with potential electronic applications (K. Oyaizu et al., 2002).

Catalysis and Synthesis Methodology

Research has also focused on utilizing Phenyl N-(methylsulfonyl)-N-phenylcarbamate in catalysis, for example, in visible-light-promoted radical (phenylsulfonyl)methylation reactions. This application demonstrates the compound's versatility in facilitating chemical transformations under mild conditions, which is crucial for sustainable chemistry (Fei Liu, Pixu Li, 2016).

Mechanistic Studies

Mechanistic studies have utilized Phenyl N-(methylsulfonyl)-N-phenylcarbamate to explore reaction pathways, such as in the aminolysis of phenyl N-phenylcarbamate, where theoretical and spectroscopic methods have been employed to understand the reaction mechanism. These studies contribute to a deeper understanding of chemical reactivity and can guide the development of new synthetic methodologies (S. Ilieva et al., 2013).

Environmental Applications

Phenyl N-(methylsulfonyl)-N-phenylcarbamate's derivatives have been investigated for their antimicrobial properties, illustrating the compound's potential in addressing environmental and health-related challenges. The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents indicates its applicability in developing new treatments and interventions (E. Darwish et al., 2014).

Safety And Hazards

While specific safety and hazard information for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” was not found, it’s important to handle all chemicals with care. For instance, methanesulfonyl chloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Orientations Futures

While specific future directions for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, research into related compounds continues. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity, suggesting potential future directions in the development of new antibacterial agents .

Propriétés

IUPAC Name |

phenyl N-methylsulfonyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMJCRPZRAVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(methylsulfonyl)-N-phenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)